5-(4-fluorobenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
Description
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Properties
IUPAC Name |
8-[(4-fluorophenyl)methyl]-5-(4-methoxyphenyl)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O3/c1-30-18-8-4-16(5-9-18)24-20-13-29(12-15-2-6-17(26)7-3-15)21-11-23-22(31-14-32-23)10-19(21)25(20)28-27-24/h2-11,13H,12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXPSJZINDBPTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCO5)CC6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-fluorobenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline family. This compound has garnered attention for its potential biological activities, particularly in the context of cancer treatment. The incorporation of fluorine and methoxy groups is believed to enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, cytotoxicity, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of fluorine and methoxy groups in its structure contributes to its stability and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 399.43 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The mechanism of action for this compound involves interaction with specific molecular targets within cancer cells. Research indicates that this compound may inhibit key enzymes involved in cell proliferation and survival:
- Topoisomerase Inhibition : Similar compounds have demonstrated inhibition of topoisomerase I and II enzymes, which are crucial for DNA replication and transcription. Inhibition of these enzymes can lead to DNA damage and apoptosis in cancer cells .
- Cell Cycle Arrest : The compound may induce cell cycle arrest at specific phases, preventing cancer cells from dividing and proliferating .
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance:
- In Vitro Testing : The compound was tested against several cancer cell lines including ACHN (renal), HCT-15 (colon), and PC-3 (prostate). Results showed significant cytotoxicity with a GI50 (the concentration required to inhibit cell growth by 50%) below 10 µM for several tested lines .
- Comparative Analysis : When compared to standard chemotherapeutics such as etoposide, the compound exhibited comparable or superior cytotoxic effects in certain assays .
Case Studies
- Study on Gastric Cancer Cells : A study focused on the effects of pyrazoloquinoline derivatives on gastric cancer cells (NUGC-3) revealed that compounds with similar structures to this compound showed over 60% inhibition of cell proliferation at concentrations around 30 µM .
- Mechanistic Insights : Further investigations indicated that the compound may disrupt mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis .
Potential Applications
Given its promising biological activity, this compound has potential applications in:
- Cancer Therapy : As a lead compound for developing new anticancer agents targeting topoisomerases.
- Combination Therapy : Its use in combination with existing chemotherapeutics could enhance therapeutic efficacy while potentially reducing side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
